D-2-thiolhistidine
Description
Significance and Research Trajectory of Thiolhistidine Derivatives
Thiolhistidine derivatives have garnered significant attention in academic research primarily due to their roles as antioxidants and as precursors to other vital molecules. The research trajectory has moved from initial discovery and synthesis towards exploring their biological functions and potential therapeutic applications.
A major area of significance is their antioxidant capacity. Derivatives such as L-ergothioneine and ovothiol are known to protect cells from oxidative damage by scavenging reactive oxygen species (ROS). nih.gov This function is a critical cellular defense mechanism. Research has also investigated the potential of histidine derivatives in cardiovascular health and managing inflammatory conditions.
The research has also focused on the synthesis and incorporation of these derivatives into larger molecules. L-2-thiolhistidine, for example, is a known precursor in the synthesis of L-ergothioneine, a cytoprotective thiol-histidine betaine (B1666868). researchgate.net A key research avenue involves substituting the standard amino acid histidine with 2-thiohistidine in bioactive peptides. researchgate.netnih.gov Studies have shown that this substitution can impart or enhance antioxidant, radical scavenging, and metal-binding properties of the peptides. researchgate.netnih.gov This line of inquiry opens up possibilities for creating novel peptides with enhanced therapeutic potential. For instance, the 2-thiohistidine analogue of GHK-tripeptide was found to be a potent quencher of hydroxyl and ABTS radicals. researchgate.netnih.gov
The broader class of thiourea (B124793) derivatives, to which thiolhistidines are related, is also extensively studied for a wide range of biological activities, including anticancer and anti-inflammatory properties, highlighting the general importance of this chemical moiety in drug development. mdpi.com
Historical Perspectives on the Academic Study of Thiolhistidine Isomers and Analogs
The academic study of thiolhistidine isomers and their analogs dates back to early investigations into the structure and synthesis of naturally occurring sulfur-containing amino acids. Initial research in the 1930s focused on developing synthetic routes for 2-thiolhistidine (B88347) as part of efforts to synthesize ergothioneine (B1671048). nih.gov
A significant historical question was the role of thiolhistidine as a direct biosynthetic intermediate for ergothioneine. Studies using the mold Neurospora crassa revealed that the intact histidine molecule is a precursor and that cysteine provides the sulfur atom. utoledo.edu However, further experiments indicated that the biosynthetic pathway proceeds through hercynine (B1221785) (the betaine of histidine) rather than through the direct thionation of histidine to form a thiolhistidine intermediate. utoledo.edu
Thiolhistidine derivatives have also been used as tools in biochemical research. For example, L-2-thiolhistidine was among several compounds tested for its inhibitory effects on nitrate (B79036) reductase induction in plants. oup.com Furthermore, the cleavage of cysteine-histidine thioether bridges found in proteins like molluscan haemocyanins has been shown to yield 2-thiolhistidine, providing another context for its study. researchgate.netnih.gov These studies on thioether linkages in proteins represent an important area where thiolhistidine chemistry is relevant. researchgate.net
Methodological Approaches to Initial Characterization of Novel Thiolhistidines
The characterization of novel thiolhistidines, including the D-2-thiolhistidine isomer, relies on a combination of synthetic, chromatographic, and spectroscopic techniques.
Synthesis: The synthesis of thiolhistidine derivatives is a foundational step. A common method for preparing L-2-thiohistidine involves a one-pot, two-step procedure in water. This process starts with the reaction of histidine with bromine, followed by the introduction of cysteine. researchgate.netnih.gov This approach is considered a safer and more sustainable alternative to methods using hazardous sulfur reagents. researchgate.net
Chromatographic Separation: Chromatography is essential for purifying the synthesized compound and for separating it from isomers and other reactants.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating histidine isomers and related metabolites. nih.gov For instance, C8 and C18 columns can be used to separate histidine from its metabolites, with the separation being significantly improved by using ion-pairing reagents. nih.gov HPLC is also used to monitor the purity of synthesized thiolhistidine-containing peptides. nih.gov
Ion-Exchange Chromatography: This technique has been successfully used to separate a variety of sulfur-containing amino acids, including 2-thiolhistidine, from complex mixtures like plant extracts. sci-hub.se
Gas Chromatography (GC): GC is another established method for the separation of isomers, particularly geometric isomers of various organic compounds. researchgate.net
Spectroscopic Characterization: Spectroscopic methods provide detailed structural information, which is critical for confirming the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are routinely employed. uni-saarland.de They provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation. nih.gov
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for characterization. It provides the precise molecular weight of the compound and can be used to identify and characterize products in a reaction mixture, including distinguishing between structural isomers. researchgate.netum.edu.mt
Below are interactive tables summarizing key characterization data and chromatographic methods mentioned in research literature.
Interactive Table 1: Spectroscopic Data for L-2-Thiolhistidine This table presents typical spectroscopic data used for the characterization of the L-isomer, which serves as a reference for the characterization of other isomers like this compound.
| Technique | Parameter | Observed Values | Reference |
| Mass Spectrometry (MS) | m/z | 188.1 | nih.gov |
| ¹H-NMR (D₂O/DCl) | Chemical Shift (δ) | 3.06–3.20 (2H, dd), 4.21 (1H, dd), 6.79 (1H, s) | nih.gov |
| ¹³C-NMR (D₂O/DCl) | Chemical Shift (δ) | 25.32, 51.82, 115.96, 123.23, 156.49, 170.38 | nih.gov |
Interactive Table 2: Chromatographic Methods for Separation of Histidine Derivatives This table outlines various chromatographic techniques and conditions used for the analysis and separation of histidine and its derivatives.
| Method | Stationary Phase | Mobile Phase / Conditions | Application | Reference |
| Reversed-Phase HPLC | C8 Column | 0.01 M TEAP pH 3.0 and acetonitrile (B52724) (98:2 v/v) with 0.005 M 1-octanesulfonic acid | Separation of histidine isomers and metabolites | nih.gov |
| Ion-Exchange Chromatography | Ion-Exchange Column | Not specified in detail | Separation of sulfur amino acids including 2-thiolhistidine | sci-hub.se |
| Size-Exclusion Chromatography (SEC) | Not specified | Not specified | Analysis of protein fragments | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)/t4-/m1/s1 |
InChI Key |
FVNKWWBXNSNIAR-SCSAIBSYSA-N |
Origin of Product |
United States |
Metabolic Fates and Catabolism of D 2 Thiolhistidine
Biochemical Degradation Pathways of Thiolhistidines
The breakdown of thiolhistidines likely follows a pathway analogous to that of L-histidine, which is primarily catabolized in the liver and skin. wikipedia.orgnih.gov The canonical histidine degradation pathway involves a series of enzymatic steps starting with the non-oxidative deamination of histidine to urocanate. wikipedia.orgasm.org For D-2-thiolhistidine, the initial step would likely involve a D-amino acid oxidase, which acts on D-amino acids to produce an α-keto acid, ammonia (B1221849), and hydrogen peroxide. wikipedia.orgfrontiersin.org
Another key aspect of its degradation involves the sulfur atom. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized sulfur species like sulfenic acid. researchgate.net This oxidative process is a common fate for sulfur-containing amino acids such as cysteine and methionine. researchgate.netnih.gov
Therefore, the degradation of this compound likely proceeds via two main routes:
Deamination and Imidazole (B134444) Ring Cleavage: Similar to the urocanate pathway for histidine, initiated by an oxidative deamination specific to its D-configuration. asm.orgwikipedia.org
Sulfur Oxidation: The oxidation of the thiol group, a critical reaction for sulfur-containing amino acids. researchgate.net
Studies on related compounds show that the degradation of the imidazole ring eventually yields N-formiminoglutamate (FIGLU). asm.orgnih.gov The formimino group is then transferred to tetrahydrofolate, producing glutamate (B1630785) and ammonia, thereby linking its catabolism to one-carbon metabolism. nih.gov
Enzymes Involved in this compound Catabolism and Their Reaction Mechanisms
Several classes of degradative enzymes are expected to catalyze the breakdown of this compound. wikipedia.org The primary enzymes are likely D-amino acid oxidases and various hydrolases, drawing parallels from known amino acid catabolic pathways. asm.orgwikipedia.org
| Enzyme Class | Probable Enzyme | Reaction Mechanism | Substrate | Product(s) |
| Oxidoreductase | D-Amino Acid Oxidase (DAAO) | Catalyzes the oxidative deamination of D-amino acids via hydride transfer from the amino acid to a flavin cofactor (FAD). wikipedia.orgebi.ac.ukfrontiersin.org The resulting imino acid is then non-enzymatically hydrolyzed. | This compound | 2-Thiol-imidazolepyruvate, Ammonia (NH₃), Hydrogen Peroxide (H₂O₂) |
| Lyase | Thiol-Urocanase (hypothetical) | Analogous to urocanase, this enzyme would likely catalyze the hydration of the double bond in the urocanate-like intermediate formed after deamination. asm.orgresearchgate.net | Thiol-urocanate | Thiol-imidazolonepropionate |
| Hydrolase | Imidazolonepropionase (hypothetical thiol-specific) | Cleaves the imidazole ring of the propionate (B1217596) intermediate, a key step in converting the ring structure to a linear molecule. wikipedia.orgnih.gov | Thiol-imidazolonepropionate | N-Formimino-thiol-glutamate (hypothetical) |
| Hydrolase | Cysteine Desulfhydrase (or similar) | While not directly acting on thiolhistidine, this class of enzyme removes sulfur from cysteine, producing pyruvate, ammonia, and hydrogen sulfide. A similar mechanism could be involved in processing the sulfur from thiolhistidine degradation byproducts. | Cysteine (as an example) | Pyruvate, H₂S, NH₃ |
The catabolism of many amino acids begins with either transamination or oxidative deamination. asm.org For D-amino acids, oxidative deamination by DAAO is a key initiating step. wikipedia.orgfrontiersin.org Following the initial deamination and subsequent hydration and ring cleavage, the resulting linear molecule undergoes further processing to yield glutamate. wikipedia.orgnih.gov
Metabolic Byproducts of Thiolhistidine Degradation and Their Biochemical Significance
The degradation of this compound is expected to produce several metabolic byproducts, each with its own biochemical role. The ultimate products of its complete catabolism are glutamate, ammonia, and a sulfur-containing compound.
| Byproduct | Precursor(s) | Biochemical Significance |
| 2-Thiol-imidazolepyruvate | This compound | The α-keto acid resulting from the initial deamination step, which can be further metabolized. wikipedia.org |
| Thiol-urocanate | 2-Thiol-imidazolepyruvate | An intermediate analogous to urocanate in the histidine pathway. Urocanate itself is an inducer of the histidine degradation pathway in some organisms. nih.govnih.gov |
| Glutamate | N-Formimino-thiol-glutamate | A central molecule in amino acid metabolism. It can be converted to α-ketoglutarate, an intermediate of the TCA cycle, or act as a neurotransmitter. mdpi.comlibretexts.org |
| Ammonia (NH₃) | This compound, Glutamate | A nitrogenous waste product that is toxic at high concentrations. In the liver, it is primarily detoxified by conversion to urea (B33335) through the urea cycle. nih.govslideshare.net |
| Hydrogen Sulfide (H₂S) or Sulfate (B86663) (SO₄²⁻) | Thiol group of this compound | Sulfur-containing byproducts. H₂S is a signaling molecule at low concentrations, while sulfate is the primary form for excretion of sulfur. The metabolism of sulfur-containing amino acids like methionine and cysteine results in these products. uomustansiriyah.edu.iqannualreviews.org |
The production of glutamate from the carbon skeleton is a critical outcome, as it links the degradation of this compound directly to central energy metabolism. libretexts.org Ammonia produced during the process must be safely managed, typically through its incorporation into urea for excretion. slideshare.net
Interconnections of this compound Metabolism with Central Metabolic Pathways
The catabolism of this compound does not occur in isolation; its breakdown products are funneled into the central metabolic pathways that are at the core of cellular energy production and biosynthesis. creative-proteomics.comlibretexts.org These pathways include the tricarboxylic acid (TCA) cycle and the urea cycle.
Entry into the Tricarboxylic Acid (TCA) Cycle: The primary link to the TCA cycle is through the production of glutamate. Glutamate can undergo oxidative deamination, catalyzed by glutamate dehydrogenase, to form α-ketoglutarate. libretexts.org α-Ketoglutarate is a key intermediate in the TCA cycle. nih.gov Its entry into the cycle allows the carbon skeleton of the original this compound molecule to be completely oxidized to CO₂, generating energy in the form of ATP and reducing equivalents (NADH and FADH₂). libretexts.org Alternatively, α-ketoglutarate can be used as a precursor for the synthesis of other amino acids and nucleotides. physiology.org
Connection to the Urea Cycle: The ammonia released during the deamination of this compound and the subsequent deamination of glutamate is toxic to the cell. nih.gov In the liver, this ammonia is detoxified by the urea cycle. slideshare.netufp.pt Ammonia, along with carbon dioxide, enters the cycle to be converted into the much less toxic compound, urea, which is then excreted in the urine. slideshare.net
One-Carbon Metabolism: The histidine degradation pathway intersects with one-carbon metabolism at the step where the formimino group of FIGLU is transferred to tetrahydrofolate (THF). nih.gov This generates 5,10-methenyl-THF, a carrier of one-carbon units that are essential for the synthesis of purines and thymidine. nih.gov It is plausible that the degradation of this compound follows a similar path, thereby contributing to the cellular pool of one-carbon units.
Molecular and Cellular Roles of D 2 Thiolhistidine
D-2-Thiolhistidine as a Modifier of Proteins and Peptides: Mechanistic Insights
This compound, a derivative of the essential amino acid histidine, serves as a modifying agent for proteins and peptides. medchemexpress.com The primary mechanism through which small molecule thiols like this compound modify proteins is S-thiolation. This process involves the formation of a reversible mixed disulfide bond between the thiol group of the small molecule and the thiol side chain of a cysteine residue within a protein. researchgate.netfrontiersin.org This post-translational modification is a critical event in redox signaling and cellular regulation. frontiersin.org
The reactivity of the cysteine thiol group makes it susceptible to various modifications that can alter a protein's structure, activity, stability, and interactions with other proteins. uniprot.orgthermofisher.com S-thiolation can occur through non-enzymatic thiol-disulfide exchange reactions or be facilitated by enzymes. researchgate.netnih.gov A key function of S-thiolation is the protection of cysteine residues from irreversible oxidation to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, particularly under conditions of oxidative stress. frontiersin.org By forming a temporary disulfide bond, the thiol can be regenerated later, preserving protein function. nih.gov
The process of S-thiolation is dynamic and reversible. The removal of the modifying thiol group, known as de-thiolation, is often catalyzed by enzyme systems such as glutaredoxins (Grx), which restore the protein's original state. nih.gov This reversibility allows S-thiolation to function as a molecular switch, modulating protein function in response to changes in the cellular redox environment. nih.gov
| Modification Type | Description | General Mechanism | Significance |
|---|---|---|---|
| S-Thiolation | Formation of a mixed disulfide between a low-molecular-weight (LMW) thiol and a protein cysteine. | Thiol-disulfide exchange; reaction with sulfenic acid intermediates. nih.gov | Protects against irreversible oxidation; regulates protein function, activity, and signaling. frontiersin.org |
| Disulfide Bond | Formation of a covalent bond between two cysteine residues (cystine). | Oxidation of two thiol groups. | Stabilizes protein tertiary and quaternary structure. uniprot.org |
| S-Nitrosylation | Covalent attachment of a nitric oxide (NO) group to a cysteine thiol. | Reaction with reactive nitrogen species (RNS). nih.govfrontiersin.org | Modulates protein activity and cell signaling, particularly in the nervous system. nih.govfrontiersin.org |
| Irreversible Oxidation | Oxidation of a cysteine thiol to sulfinic (-SO₂H) or sulfonic (-SO₃H) acid. | Reaction with high levels of reactive oxygen species (ROS). uniprot.org | Generally leads to permanent inactivation and degradation of the protein. uniprot.org |
Molecular Interactions of this compound with Biomolecules (e.g., Enzymes, Cofactors)
The molecular interactions of this compound are dictated by the functional groups of its parent molecule, histidine, combined with the reactivity of its thiol group. The imidazole (B134444) side chain of histidine is particularly versatile, capable of acting as a proton donor or acceptor at physiological pH, participating in hydrogen bonding, and coordinating with metal ions. nih.gov This makes histidine residues critical components of the active sites of numerous enzymes, where they are involved in catalysis, such as in serine proteases. nih.govfrontiersin.org
In metalloproteins, histidine residues frequently serve as ligands, binding to metal cofactors like iron, zinc, copper, and manganese. inflibnet.ac.in For example, in methylmalonyl-CoA mutase, a histidine residue (His-610) from the enzyme displaces the native lower axial ligand of the cobalamin cofactor, a crucial step for catalysis. nih.gov The binding of cofactors can induce significant conformational changes in proteins, which are essential for creating the active site geometry and facilitating the enzymatic reaction. nih.govnih.gov
The formation of non-covalent complexes between molecules like proteins and other biomolecules is governed by a combination of forces, including electrostatic interactions, hydrogen bonds, and hydrophobic interactions. mdpi.com The thiol group of this compound adds another layer of reactivity, enabling it to form covalent disulfide bonds through thiol-disulfide exchange, a key interaction in redox-regulated processes. researchgate.net
| Interaction Type | Participating Moiety | Description | Biological Example |
|---|---|---|---|
| Metal Coordination | Histidine (Imidazole Ring) | Formation of coordinate bonds with metal ions. inflibnet.ac.in | Iron in hemoglobin; Zinc in zinc-finger proteins; His-610 binding to cobalt in methylmalonyl-CoA mutase. inflibnet.ac.innih.gov |
| Hydrogen Bonding | Histidine (Imidazole Ring) | Acts as both a hydrogen bond donor and acceptor. | Stabilizing protein structures and in enzyme catalytic sites. mdpi.com |
| Catalytic Activity | Histidine (Imidazole Ring) | Functions as a general acid-base catalyst by transferring protons. | The catalytic triad (B1167595) (Ser-His-Asp) in serine proteases. nih.govfrontiersin.org |
| Thiol-Disulfide Exchange | Thiol Group (-SH) | Nucleophilic attack of a thiolate on a disulfide bond, leading to a new disulfide bond. researchgate.net | Protein S-thiolation and the catalytic cycle of enzymes like glutaredoxin. nih.gov |
| Electrostatic Interactions | Histidine (Charged Imidazole) | Ionic attraction or repulsion between the protonated imidazole ring and other charged molecules. mdpi.com | Formation of protein-polysaccharide complexes. mdpi.com |
Role of Thiolhistidine Derivatives in Redox Homeostasis and Oxidative Stress Responses at the Molecular Level
Thiol-containing molecules are fundamental to maintaining cellular redox homeostasis, the balance between oxidants and reductants that is crucial for cell survival and function. nih.govfrontiersin.orgibis-sevilla.es Thiolhistidine derivatives, such as the naturally occurring ergothioneine (B1671048) and ovothiols, are potent antioxidants that play a significant role in protecting cells from oxidative damage. researchgate.netresearchgate.net The thiol group is highly nucleophilic and serves as a primary target for reactive oxygen species (ROS), thereby scavenging these damaging molecules. mdpi.com
The cellular redox state is largely maintained by high concentrations of low-molecular-weight (LMW) thiols and associated enzyme systems like the thioredoxin and glutathione (B108866) systems. nih.govibis-sevilla.esnih.gov These systems work to keep protein thiols in their reduced (-SH) state. nih.gov Thiolhistidines contribute to this protective network.
Ergothioneine (ESH) , a 2-thiolhistidine (B88347) derivative, is noted for its very high thiol-redox potential (-60 mV), which makes it highly resistant to auto-oxidation while allowing it to act as an effective antioxidant. researchgate.net It exists predominantly in its stable thione tautomeric form. researchgate.net
Ovothiols , found in marine invertebrates, are mercaptohistidine compounds with powerful reducing antioxidant properties. researchgate.net They are crucial for protecting eggs and embryos from the oxidative burst that occurs during fertilization and from environmental stressors. researchgate.net
At the molecular level, the protective mechanism of these thiols involves their reversible oxidation. A thiol group can be oxidized to form a disulfide, and this reaction can be reversed by cellular reducing systems. nih.gov This cycle allows a single thiol molecule to quench multiple ROS molecules. This reversible post-translational modification of protein cysteines, known as S-thiolation, not only protects proteins from irreversible damage but also acts as a redox-sensitive switch that regulates protein conformation and activity in response to oxidative stress. nih.gov
| Compound | Key Feature | Molecular Role in Redox Homeostasis | Source |
|---|---|---|---|
| Ergothioneine | A 2-thiolhistidine derivative with a high redox potential (-60 mV). | Acts as a stable antioxidant, resistant to auto-oxidation but effective at scavenging ROS. Stored in tissues exposed to high oxidative stress. | researchgate.net |
| Ovothiols | Mercaptohistidine molecules with strong reducing antioxidant functions. | Protect marine organisms (e.g., sea urchin eggs) from oxidative stress during fertilization and development. | researchgate.net |
| General LMW Thiols (e.g., Glutathione) | Maintain a highly reducing intracellular environment. | Serve as major cellular antioxidants and cofactors for redox enzymes (e.g., glutaredoxin, thioredoxin reductase). Participate in S-thiolation to regulate protein function. | nih.govmdpi.com |
This compound Involvement in Specific Biochemical Pathways (e.g., Sulfur Metabolism, Amino Acid Metabolism)
This compound is intrinsically linked to both amino acid and sulfur metabolism through its biosynthesis and function. As a derivative of histidine, its core structure originates from the metabolic pathways of this essential amino acid. nih.govwikipedia.org Histidine metabolism is multifaceted; it can be catabolized to produce glutamate (B1630785) (which can enter the citric acid cycle), or it can be converted into other bioactive molecules such as histamine (B1213489) (a neurotransmitter and immune mediator) and carnosine (an antioxidant and pH buffer in muscle). nih.govnih.govwikipedia.org
The incorporation of the thiol group connects this compound to sulfur metabolism. The biosynthesis of related thiol-histidine compounds, such as ovothiol and ergothioneine, exemplifies this link. Their formation involves the oxidative coupling of the amino acid cysteine (the primary source of biological sulfur) to a histidine derivative. researchgate.net This enzymatic step directly merges the pathways of two distinct amino acids.
Furthermore, the biosynthesis of ovothiols has been shown to be connected to the methionine-folate cycle. This is because the reaction utilizes S-adenosyl-methionine (SAM) as a substrate, which is a universal methyl group donor and a key intermediate in sulfur and one-carbon metabolism. researchgate.net The involvement of SAM highlights a broader metabolic integration, linking amino acid metabolism, sulfur metabolism, and the folate cycle. The degradation and turnover of thiolhistidines would presumably feed back into these pathways, releasing histidine, sulfur compounds, and other metabolites.
| Metabolic Pathway | Connection to this compound | Key Intermediates/Enzymes | Significance |
|---|---|---|---|
| Histidine Metabolism | The backbone of the molecule is derived from L-histidine. | Histidine, Urocanate, Glutamate, Histamine. nih.govwikipedia.org | Links this compound to pathways for energy production (via glutamate) and synthesis of bioactive molecules. |
| Sulfur Metabolism | The thiol group is derived from the sulfur-containing amino acid cysteine. | Cysteine, S-adenosyl-methionine (SAM). researchgate.net | Integrates the compound into the cellular network for handling sulfur and synthesizing sulfur-containing biomolecules. |
| Redox Homeostasis | Functions as a low-molecular-weight thiol participating in redox reactions. | Thioredoxin, Glutaredoxin, ROS, RNS. researchgate.netresearchgate.net | Positions the molecule as a key player in antioxidant defense and redox signaling pathways. |
| Methionine-Folate Cycle | Biosynthesis of related ovothiols uses SAM as a substrate. researchgate.net | S-adenosyl-methionine (SAM), S-adenosyl-homocysteine (SAH). researchgate.net | Connects its synthesis to one-carbon metabolism, essential for methylation reactions and nucleotide synthesis. |
Enzymology and Protein Interactions Mediated by D 2 Thiolhistidine
Characterization of Enzymes Interacting Directly with D-2-Thiolhistidine and Its Analogs
This compound and its derivatives are recognized for their ability to modify proteins and peptides. medchemexpress.commedchemexpress.cominvivochem.cnmedchemexpress.com While specific enzymes that directly and naturally utilize this compound as a primary substrate are not extensively documented in readily available literature, studies have investigated the interaction of similar compounds, such as 2-thiolhistidine (B88347), with various enzymes. For instance, 2-thiolhistidine showed no inhibitory effect on the forward reaction of histidinol (B1595749) dehydrogenase from Escherichia coli B, nor did it act as a substrate in the reverse reaction. scispace.com This suggests a high degree of specificity in the substrate binding site of this particular enzyme.
In broader enzymology, the interaction between an enzyme and its substrate is a fundamental concept. Enzymes are highly specific catalysts, with some exhibiting absolute specificity for a single substrate, while others recognize a group of related molecules. nih.govlibretexts.org The binding of a substrate to the enzyme's active site is a critical step, often involving a "lock-and-key" or "induced-fit" mechanism where the enzyme's conformation changes to accommodate the substrate. libretexts.org
Enzyme Kinetics and Reaction Mechanisms for Thiolhistidine Substrates
The study of enzyme kinetics provides insights into the rates of enzyme-catalyzed reactions and their underlying mechanisms. cmu.edu Key parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) are determined to understand enzyme efficiency and substrate affinity. cmu.edu For reactions involving two substrates, the kinetic mechanism can be sequential (forming a ternary complex) or a "ping-pong" mechanism where one substrate modifies the enzyme before the second substrate binds. researchgate.net
While detailed kinetic data specifically for this compound as a substrate for a particular enzyme is sparse, the principles of enzyme kinetics would apply. For example, in studies of human histidine triad (B1167595) nucleotide binding proteins (hHINT1 and hHINT2), which bind purine (B94841) mononucleotides, stopped-flow kinetics were used to measure transient adenylation burst rates and subsequent steady-state rate constants. nih.gov These studies revealed that while the initial adenylation rates were similar for both enzymes, the subsequent hydrolysis and product release steps were faster for hHINT2. nih.gov This highlights how kinetic analysis can dissect individual steps in a complex enzymatic reaction.
The Michaelis-Menten equation is a cornerstone of enzyme kinetics, describing how the initial reaction rate (v₀) varies with substrate concentration ([S]). nih.gov
v₀ = (V_max * [S]) / (K_m + [S])
Where:
v₀ is the initial reaction velocity.
V_max is the maximum reaction velocity.
[S] is the substrate concentration.
K_m (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of V_max, and it is related to the affinity of the substrate for the enzyme. cmu.edu
Table 1: Key Concepts in Enzyme Kinetics
| Term | Description |
|---|---|
| Michaelis Constant (K_m) | The substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's affinity for the enzyme. cmu.edu |
| Catalytic Constant (k_cat) | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. cmu.edu |
| Specificity Constant (k_cat/K_m) | A measure of the enzyme's catalytic efficiency, taking into account both how well the enzyme binds the substrate and how rapidly it converts it to product. cmu.edu |
| Enzyme-Substrate Complex (ES) | A temporary complex formed when an enzyme binds to its substrate molecule(s). cmu.edu |
Structural Biology of this compound-Binding Proteins and Enzymes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
Structural biology techniques like X-ray crystallography and cryo-electron microscopy are crucial for understanding how proteins, including enzymes, interact with their ligands at an atomic level. cancer.gov These methods provide three-dimensional structures that reveal the architecture of binding pockets and the specific interactions that mediate binding.
While specific crystal structures of enzymes in complex with this compound are not prominently available, the principles of protein structure and ligand binding are well-established. For example, the Histidine Triad (HIT) superfamily of nucleotide-binding proteins, which includes human Hint1 and Hint2, have been extensively studied structurally. nih.govnih.gov These proteins form homodimers with a characteristic 10-stranded β-sheet, creating two identical nucleotide-binding sites. nih.govnih.gov The binding of nucleotides like adenosine (B11128) monophosphate (AMP) involves a conserved set of hydrophobic and polar residues, including key histidine residues within the HIT motif. nih.gov
The structural analysis of these and other proteins reveals that ligand binding is a highly specific process governed by shape complementarity and a network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. libretexts.org
Table 2: Common Techniques in Structural Biology
| Technique | Description |
|---|---|
| X-ray Crystallography | A technique used to determine the atomic and molecular structure of a crystal, in which a beam of X-rays is diffracted into many specific directions by the crystalline atoms. |
| Cryo-Electron Microscopy (Cryo-EM) | A type of transmission electron microscopy where the sample is studied at cryogenic temperatures. It is used to obtain high-resolution structures of biological macromolecules in their native state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique to observe local magnetic fields around atomic nuclei. It can provide information about the structure, dynamics, reaction state, and chemical environment of molecules. frontiersin.org |
Allosteric Regulation and Modulation of Enzyme Activity by Thiolhistidine Derivatives
Allosteric regulation is a vital biological mechanism where the binding of an effector molecule to an allosteric site, distinct from the active site, modulates the enzyme's activity. taylorandfrancis.comwikipedia.org This binding event induces a conformational change in the protein, which can either enhance (allosteric activation) or inhibit (allosteric inhibition) its function. taylorandfrancis.comwikipedia.org
While there is no specific, detailed research on thiolhistidine derivatives acting as allosteric modulators, the principles of allostery are universal in enzymology. Allosteric enzymes often exhibit sigmoidal kinetics rather than the hyperbolic kinetics described by the Michaelis-Menten equation. nih.gov This reflects the cooperative binding of the substrate, where the binding of one substrate molecule to one active site influences the binding affinity of other active sites. nih.gov
Allosteric regulation is a key strategy for controlling metabolic pathways. frontiersin.org For instance, in many biosynthetic pathways, the final product acts as an allosteric inhibitor of an early enzyme in the pathway, a process known as feedback inhibition. This provides an efficient mechanism for the cell to regulate the production of metabolites according to its needs.
Identification and Functional Analysis of this compound-Binding Motifs in Proteins
Protein motifs are conserved sequences of amino acids that are associated with specific functions or structures. news-medical.net The identification of binding motifs for specific ligands is crucial for understanding protein function and for predicting new protein-ligand interactions.
A well-known example of a histidine-containing binding motif is the "double-histidine (dHis) motif," which can bind metal ions like Cu²⁺. nih.gov This motif has been engineered into proteins to serve as a site-specific spin probe for electron spin resonance (ESR) distance measurements. nih.gov
Another prominent family is the Histidine Triad (HIT) superfamily, characterized by a conserved HIT motif (His-X-His-X-His-X-X, where X is a hydrophobic amino acid). nih.gov This motif is central to the nucleotide-binding and catalytic activity of these proteins. nih.govnih.gov
While a specific, universally recognized this compound-binding motif has not been defined in the literature, it is conceivable that such a motif would involve a combination of residues capable of forming specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts with the thiol, imidazole (B134444), amino, and carboxyl groups of the this compound molecule. The identification of such a motif would likely require a combination of experimental techniques, such as affinity purification-mass spectrometry to identify binding partners, followed by structural and mutagenesis studies to delineate the precise binding site.
Table 3: Examples of Protein Motifs
| Motif | Function/Description |
|---|---|
| Walker A motif (P-loop) | Associated with phosphate-binding in ATP- and GTP-binding proteins. wikipedia.org |
| Walker B motif | A conserved region in many P-loop proteins, involved in ATP hydrolysis. wikipedia.org |
| Zinc finger motif | A small protein structural motif that is characterized by the coordination of one or more zinc ions to hold the fold together. Often involved in DNA and RNA binding. news-medical.net |
| Double-histidine (dHis) motif | Can bind metal ions and has been used as a tool in structural biology. nih.gov |
| Histidine Triad (HIT) motif | A conserved sequence found in the HIT superfamily of nucleotide-binding proteins, crucial for their function. nih.gov |
Advanced Analytical and Spectroscopic Methodologies for D 2 Thiolhistidine Research
Chromatography-Mass Spectrometry (LC-MS/MS) for Thiolhistidine Quantification in Complex Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of D-2-thiolhistidine in complex biological samples such as plasma, urine, and cell lysates. lcms.cznih.gov This powerful technique combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, enabling the detection of trace amounts of the analyte amidst a high background of interfering substances. nih.govlcms.cz
A typical LC-MS/MS workflow for this compound analysis involves several key steps. Sample preparation often begins with protein precipitation using organic solvents like methanol (B129727) or acetonitrile (B52724), followed by centrifugation to obtain a clear supernatant. lcms.cz For more complex matrices, solid-phase extraction (SPE) may be employed to remove interfering components and enrich the analyte. nih.gov The prepared sample is then injected into an LC system, where a reversed-phase column, such as a C18 column, separates this compound from other sample components based on its polarity. lcms.cz
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions of this compound. In the tandem mass spectrometer, a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. The quantification is achieved using Multiple Reaction Monitoring (MRM), where the instrument monitors specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity. lcms.czlcms.cz Isotope-labeled internal standards are often used to ensure accuracy and account for any sample loss during preparation or ionization variability. nih.gov The method's performance is rigorously validated by assessing its linearity, limit of quantification (LLOQ), accuracy, and precision. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound in solution. embl-hamburg.dewalisongo.ac.id Unlike methods that provide information on mass or elemental composition, NMR allows for the atom-by-atom characterization of a molecule's three-dimensional structure and dynamics. nih.gov
For this compound, ¹H, ¹³C, and ¹⁵N NMR are the most informative techniques. nih.govresearchgate.net One-dimensional (1D) ¹H NMR spectra provide initial information on the number and environment of protons in the molecule. However, due to the complexity and potential for overlapping signals, two-dimensional (2D) NMR experiments are crucial for unambiguous assignments. walisongo.ac.idnmims.edu
Correlation Spectroscopy (COSY) is used to identify protons that are spin-coupled to each other, typically through two or three bonds, which helps in tracing the connectivity of the amino acid backbone and side chain. walisongo.ac.idnmims.edu Heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra, are used to correlate protons with their directly attached carbons or nitrogens (HSQC) or with atoms two to four bonds away (HMBC). These experiments are fundamental for assigning the ¹³C and ¹⁵N chemical shifts. embl-hamburg.denih.gov
The chemical shifts of the imidazole (B134444) ring nuclei are particularly sensitive to the protonation state (cationic, neutral) and the tautomeric form (π or τ) of the histidine moiety, which can be influenced by pH. nih.gov Furthermore, advanced NMR techniques can provide through-space distance constraints via the Nuclear Overhauser Effect (NOE), which are essential for determining the molecule's preferred conformation and for studying its interaction with other molecules. nmims.edu
X-ray Crystallography and Diffraction Techniques for this compound and its Complexes
X-ray crystallography provides the most definitive, high-resolution three-dimensional structural information of a molecule in its solid, crystalline state. This technique is invaluable for determining the precise atomic coordinates, bond lengths, bond angles, and stereochemistry of this compound and its metal or protein complexes. rsc.orgnih.gov
The process begins with the growth of a high-quality single crystal of the compound of interest, which can be a significant challenge. mdpi.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots of varying intensities. mdpi.com
By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset is obtained. The data is then processed to determine the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (the set of symmetry operations of the crystal). materialsproject.org Using complex mathematical procedures known as Fourier transforms, the diffraction pattern is converted into an electron density map of the molecule. This map is then interpreted by building an atomic model that fits the electron density, which is subsequently refined to yield the final crystal structure. mdpi.com For instance, the crystal structure of a related compound, the copper(II)-bis(L-histidinato) complex, revealed a distorted square pyramidal geometry, providing critical insights into its stability and reactivity. nih.gov Similar analyses of this compound complexes can reveal how the thiol group influences coordination geometry and intermolecular interactions like hydrogen bonding. rsc.orgnih.gov
Advanced Spectrophotometric and Fluorometric Methods for Thiolhistidine Detection and Interaction Analysis
Spectrophotometric and fluorometric methods offer versatile, often rapid, and cost-effective means for detecting this compound and analyzing its interactions. These techniques are based on the molecule's ability to absorb or emit light, either intrinsically or after reacting with a chromogenic or fluorogenic reagent.
UV-Vis spectrophotometry can be used for quantification, although its selectivity in complex mixtures can be low. d-nb.info For thiols, a common spectrophotometric assay involves reacting the thiol group with a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman's reagent), which produces a colored product with a distinct absorbance maximum that can be measured to quantify the thiol content.
Fluorometry, being inherently more sensitive than spectrophotometry, provides powerful ways to study molecular interactions. sigmaaldrich.comnih.gov While this compound itself is not strongly fluorescent, its interactions can be monitored by observing changes in the fluorescence of a partner molecule. For example, the interaction between a histidine residue and a tryptophan residue within a peptide can lead to quenching of the tryptophan fluorescence, an effect that is often pH-dependent. nih.gov By titrating the sample and monitoring the fluorescence intensity, one can determine the pKa of the interacting histidine residue. Similarly, fluorogenic substrates can be designed where the cleavage by an enzyme releases a highly fluorescent molecule, such as 7-amino-4-trifluoromethylcoumarin (AFC), allowing for the sensitive detection of enzyme activity modulated by this compound. sigmaaldrich.com Fluorescence lifetime spectroscopy can also provide detailed information on the microenvironment of a fluorescent probe and how it is affected by binding to this compound.
Electrochemical Biosensors and Detection Systems for Thiolhistidine Research Applications
Electrochemical biosensors represent a rapidly advancing frontier for the detection of biomolecules like this compound, offering advantages of high sensitivity, rapid response, portability, and low cost. mdpi.comresearchgate.net These devices convert a biological recognition event into a measurable electrical signal (e.g., current, potential, or impedance). mdpi.comnih.gov
An electrochemical biosensor consists of two main components: a biological recognition element and an electrochemical transducer. nih.gov The recognition element provides specificity and can be an enzyme, antibody, aptamer, or even a whole cell that selectively interacts with this compound. The transducer converts the binding or catalytic event into an electrical signal.
Several types of electrochemical detection are applicable. Amperometric sensors measure the change in current resulting from the oxidation or reduction of an electroactive species produced or consumed during a reaction involving the analyte. Potentiometric sensors measure the change in potential at an electrode surface upon interaction with the analyte. nih.gov
The performance of these biosensors is heavily dependent on the electrode material and its modification. Nanomaterials, such as gold nanoparticles (AuNPs) or carbon nanotubes, are often used to modify electrode surfaces to enhance the immobilization of the biorecognition element, increase the surface area, and facilitate electron transfer, thereby improving the sensor's sensitivity and stability. nih.govnih.gov For instance, a sensor could be fabricated by immobilizing an enzyme that specifically reacts with this compound onto a gold nanoparticle-modified electrode. The enzymatic reaction would produce an electroactive product, leading to a current change proportional to the this compound concentration, with detection limits potentially reaching the micromolar or even nanomolar range. nih.gov
Table of Compounds
Synthetic Approaches and Chemical Biology of D 2 Thiolhistidine and Its Analogs
Laboratory Synthesis Strategies for D-2-Thiolhistidine and its Stereoisomers
The laboratory synthesis of 2-thiolhistidine (B88347) requires careful consideration of stereochemistry to obtain the desired D- or L-isomer.
Stereoselective Synthesis of this compound
The stereoselective synthesis of a specific enantiomer of a molecule is a cornerstone of modern organic chemistry, particularly for biologically active compounds where stereochemistry dictates function. wikipedia.org Enantioselective synthesis aims to produce a single stereoisomer from a prochiral substrate, often employing chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. wikipedia.orgrsc.org
A documented method for the synthesis of L-2-thiolhistidine starts from the readily available L-histidine. nsf.gov This procedure involves the reaction of L-histidine with bromine, followed by the addition of L-cysteine. google.com The reaction proceeds through a proposed His-Cys adduct, which is then cleaved to yield L-2-thiolhistidine, indicating that the stereochemistry at the alpha-carbon is retained from the starting L-histidine. google.com A similar one-pot preparation of D,L-2-thiohistidine has also been described starting from D,L-histidine. google.com While a direct stereoselective synthesis of this compound from an achiral precursor is not extensively detailed in the available literature, the synthesis from D-histidine, following the established protocol for the L-isomer, would be the most direct approach to obtain this compound.
General strategies in asymmetric synthesis, such as the O'Donnell amino acid synthesis, which involves the alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst, offer a potential route for the enantioselective synthesis of novel amino acids. organic-chemistry.org Such methods could theoretically be adapted for the synthesis of this compound, although this would require significant methodological development.
Protecting Group Chemistry in Thiolhistidine Synthesis
The synthesis of complex molecules like this compound, which contains multiple reactive functional groups (amine, carboxylic acid, imidazole (B134444), and thiol), necessitates the use of protecting groups. organic-chemistry.org These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org An effective protecting group strategy involves the selective protection and deprotection of these functional groups under orthogonal conditions, meaning that one protecting group can be removed without affecting others. iris-biotech.de
In the context of 2-thiolhistidine synthesis, the primary sites requiring protection are the α-amino group, the carboxylic acid group, the imidazole ring, and the thiol group.
α-Amino Group Protection: Common protecting groups for the α-amino group in peptide synthesis are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. google.com The Boc group is typically removed under acidic conditions, while the Fmoc group is labile to basic conditions. google.comorganic-chemistry.org
Carboxylic Acid Protection: Carboxylic acids are often protected as esters, such as methyl or ethyl esters, which can be cleaved by saponification.
Imidazole Ring Protection: The imidazole ring of histidine can be protected with various groups, including the trityl (Trt) group, which is acid-labile. nih.gov
Thiol Group Protection: The thiol group is highly nucleophilic and susceptible to oxidation, making its protection crucial. A variety of thiol protecting groups have been developed, including the diphenyl-4-pyridylmethyl group, which is stable to acid but can be cleaved by methods such as zinc-acetic acid reduction or electrolytic reduction. nsf.gov
A notable strategy in the synthesis of peptides containing 2-thiolhistidine has been to proceed without protection of the thione (thiol) group. nsf.gov This approach was based on the observed low reactivity of the related compound ergothioneine (B1671048) with electrophilic disulfides. nsf.gov This strategy proved successful in the synthesis of 2-thiohistidine analogues of several bioactive peptides. nsf.gov
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| α-Amino | Boc (tert-butyloxycarbonyl) | Acidic (e.g., TFA) google.comorganic-chemistry.org |
| Fmoc (9-fluorenylmethoxycarbonyl) | Basic (e.g., piperidine) google.comorganic-chemistry.org | |
| Carboxylic Acid | Methyl/Ethyl Esters | Saponification (base) |
| Imidazole | Trt (Trityl) | Acidic nih.gov |
| Thiol | Diphenyl-4-pyridylmethyl | Zinc-acetic acid, electrolytic reduction nsf.gov |
Synthesis and Characterization of this compound Derivatives and Probes for Mechanistic Studies
The synthesis of derivatives and probes of this compound is essential for investigating its biological function and mechanism of action. These synthetic analogues can be designed to have specific properties, such as fluorescent tags or reactive groups for covalent modification of target proteins.
A key strategy for creating such derivatives is the incorporation of 2-thiolhistidine into peptides. nsf.gov This has been achieved by solid-phase peptide synthesis (SPPS), where the amino acid is coupled to a growing peptide chain. nsf.gov As mentioned, a novel approach has been to perform this synthesis without protecting the thione group of 2-thiolhistidine, simplifying the synthetic route. nsf.gov This method has been used to create 2-thiohistidine analogues of carnosine, GHK-tripeptide, and other bioactive peptides. nsf.gov
The characterization of these synthesized derivatives relies on standard analytical techniques. High-performance liquid chromatography (HPLC) is used to purify the peptides, and their identity is confirmed by mass spectrometry. nsf.gov The successful incorporation of 2-thiolhistidine can be monitored by UV-Vis spectroscopy, as the thione group imparts a characteristic absorbance. nsf.gov
Chemical Biology Applications of Synthesized this compound Analogs in Biological Systems (e.g., Activity-Based Probes)
The unique properties of 2-thiolhistidine, particularly its antioxidant and metal-chelating capabilities, make its synthetic analogs valuable tools in chemical biology. nsf.gov By incorporating 2-thiolhistidine into peptides, it is possible to create probes that can be used to study various biological processes. nsf.gov
One important application is the development of activity-based probes (ABPs). ABPs are chemical tools designed to covalently label active enzymes in complex biological samples, providing a direct readout of enzyme function. nih.govfrontiersin.org An ABP typically consists of a reactive group (warhead) that targets the enzyme's active site, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation. nih.gov
While direct examples of this compound-based ABPs are not extensively documented, the incorporation of 2-thiolhistidine into peptides to create analogues of bioactive molecules represents a significant step in this direction. nsf.gov For instance, the 2-thiohistidine analogue of the GHK-tripeptide demonstrated significantly enhanced radical scavenging and antioxidant capacity compared to the parent peptide or free 2-thiolhistidine. nsf.gov This suggests that 2-thiolhistidine-containing peptides could be developed as probes to investigate oxidative stress pathways.
Computational and Theoretical Studies on D 2 Thiolhistidine
Molecular Docking and Dynamics Simulations of D-2-Thiolhistidine Interactions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. plos.org This method is instrumental in understanding the binding modes and affinities that govern the formation of molecular complexes. The process involves sampling the possible conformations of the ligand within the active site of the protein and then using a scoring function to rank these conformations based on their predicted binding affinity. nih.gov For a docking study to be effective, a high-resolution 3D structure of the target protein, usually obtained through X-ray crystallography or NMR spectroscopy, is required. nih.gov
Molecular dynamics (MD) simulations complement molecular docking by providing a dynamic view of the protein-ligand complex over time. nih.govmdpi.com These simulations can reveal conformational changes that occur upon ligand binding and assess the stability of the complex. nih.gov For instance, MD simulations have been used to study histidine-containing antimicrobial peptides, revealing their interactions with lipid bilayers and the formation of pores. mun.ca In such studies, the behavior of the peptide and lipid molecules are simulated over time to understand their self-assembly and interaction dynamics. mun.ca
Table 1: Key Aspects of Molecular Docking and Dynamics Simulations
| Technique | Primary Goal | Key Inputs | Key Outputs |
| Molecular Docking | Predict the binding orientation and affinity of a ligand to a receptor. plos.org | 3D structure of the ligand and receptor. nih.gov | Binding poses, scoring/ranking of ligands. mdpi.com |
| Molecular Dynamics | Simulate the time-dependent behavior of a molecular system. mdpi.com | Initial coordinates of all atoms, force field parameters. | Trajectories of atomic positions, conformational changes, interaction energies. researchgate.netrsc.org |
In the context of this compound, these techniques can be applied to predict its binding to various biological targets. For example, docking studies could identify potential protein receptors by screening large databases of protein structures. Subsequent MD simulations could then be used to validate the stability of the predicted binding modes and to understand the dynamic nature of the interactions between this compound and its target.
Quantum Chemical Calculations of this compound Reactivity and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. scienceopen.commdpi.com These calculations solve the Schrödinger equation with certain approximations to provide detailed information about molecular properties. scienceopen.com DFT methods are widely used to calculate the potential energy surface of a system, which is crucial for understanding chemical reactions. scienceopen.com
For this compound, DFT calculations can be employed to determine various properties, including its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). ijcce.ac.irnih.gov The energies of the HOMO and LUMO are important indicators of a molecule's reactivity, with the HOMO-LUMO energy gap providing a measure of its chemical stability. researchgate.net A smaller gap generally indicates higher reactivity.
Furthermore, these calculations can predict spectroscopic properties, such as UV-Vis and NMR spectra, which can be compared with experimental data to validate the computational model. ijcce.ac.ir The analysis of the electronic structure can also reveal potential sites for electrophilic or nucleophilic attack, providing insights into the molecule's chemical behavior and potential reaction mechanisms. nih.gov For example, DFT has been used to study the electronic and optical properties of L-histidine crystals, revealing an insulating band gap and providing insights into potential sites for chemical interaction. researchgate.netnih.gov
Table 2: Applications of Quantum Chemical Calculations for this compound
| Property | Information Gained | Relevance |
| Optimized Geometry | The most stable 3D arrangement of atoms. | Foundation for all other computational studies. |
| Electronic Structure | Distribution of electrons, molecular orbital energies (HOMO, LUMO). ijcce.ac.irnih.gov | Predicts reactivity, stability, and potential reaction sites. researchgate.net |
| Spectroscopic Properties | Predicted NMR, IR, and UV-Vis spectra. ijcce.ac.ir | Validation of the computational model against experimental data. |
| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy of reactions. nih.gov | Predicts the spontaneity and favorability of chemical processes. |
Structure-Activity Relationship (SAR) Modeling of this compound and its Analogs
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. drugdesign.org By systematically modifying the structure of a molecule and observing the resulting changes in activity, researchers can identify the key chemical features responsible for its biological effects. drugdesign.org This knowledge is crucial for the design of new and improved analogs with enhanced potency, selectivity, or other desirable properties. mdpi.com
For this compound, SAR studies would involve synthesizing and testing a series of analogs with modifications at different positions of the molecule. For example, the carboxyl group, the amino group, the imidazole (B134444) ring, or the thiol group could be altered. The biological activity of these analogs would then be evaluated in relevant assays.
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to develop mathematical models that correlate the chemical structures of the analogs with their biological activities. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov For example, SAR studies on IgG-binding peptides have shown that substituting the C-terminal histidine with 2-pyridylalanine can significantly improve binding affinity. rsc.org Similarly, SAR studies on eticlopride-based ligands have revealed that modifications to the pyrrolidine ring and the type of linker used can have a significant impact on their binding affinity to dopamine receptors. nih.gov
Table 3: Hypothetical SAR Study of this compound Analogs
| Analog Modification | Rationale for Modification | Potential Impact on Activity |
| Esterification of Carboxyl Group | Increase lipophilicity, potentially improving cell permeability. | May alter binding to targets that interact with the carboxylate. |
| Alkylation of Amino Group | Modify basicity and steric bulk. | Could affect hydrogen bonding interactions and overall binding. |
| Substitution on Imidazole Ring | Alter electronic properties and steric profile. | May influence pKa and interactions with the target protein. |
| Modification of Thiol Group | Investigate the importance of the thiol for activity. | Could significantly impact antioxidant properties or metal chelation. |
In Silico Prediction of Thiolhistidine Metabolic Pathways and Enzyme Targets
In silico methods are increasingly used to predict the metabolic fate of xenobiotics, including small molecule drugs and natural compounds. nih.gov These computational approaches can help to identify potential sites of metabolism, predict the structures of metabolites, and identify the enzymes responsible for these transformations. nih.gov This information is valuable in the early stages of drug discovery and development, as it can help to anticipate potential issues related to metabolism, such as the formation of toxic metabolites or rapid clearance. nih.gov
For this compound, in silico tools can be used to predict its susceptibility to metabolism by various enzyme families, such as cytochrome P450s (CYPs), flavin-containing monooxygenases (FMOs), and UDP-glucuronosyltransferases (UGTs). nih.gov These prediction tools often use a combination of ligand-based and structure-based approaches. Ligand-based methods rely on databases of known metabolic transformations to identify potential metabolic sites, while structure-based methods use docking and molecular dynamics simulations to predict how the molecule might interact with the active site of a specific metabolizing enzyme. nih.govnih.gov
Furthermore, reverse docking approaches can be employed to identify potential protein targets for this compound. researchgate.net In this approach, the molecule is docked against a large library of protein structures to identify those with which it is predicted to bind with high affinity. researchgate.net This can provide clues about its potential mechanism of action and biological functions. For example, in silico prediction has been used to identify potential heme-binding sites in proteins, even in cases where a crystal structure is not available. bris.ac.uk
Table 4: In Silico Approaches for Metabolic and Target Prediction
| Approach | Methodology | Application to this compound |
| Site of Metabolism Prediction | Utilizes expert systems, machine learning, and quantum chemical calculations. nih.gov | Identify atoms in this compound most likely to undergo metabolic transformation. |
| Metabolite Prediction | Simulates enzymatic reactions to generate potential metabolite structures. | Predict the chemical structures of this compound metabolites. |
| Enzyme Target Prediction | Employs reverse docking and pharmacophore modeling. researchgate.net | Identify potential protein targets and pathways affected by this compound. |
| Metabolic Pathway Prediction | Integrates predictions of metabolic reactions to construct plausible metabolic pathways. nih.gov | Propose the overall metabolic fate of this compound in a biological system. |
Research Methodologies and Experimental Models in D 2 Thiolhistidine Studies
In Vitro Enzyme Assays and Mechanistic Studies with D-2-Thiolhistidine
In vitro enzyme assays are fundamental for dissecting the biochemical reactions involved in thiolhistidine biosynthesis. These assays allow researchers to study individual enzymes in a controlled environment, free from the complexities of a living cell, to determine their specific function, kinetics, and reaction mechanisms.
Detailed mechanistic studies have been conducted on the enzymes responsible for sulfur insertion into the histidine imidazole (B134444) ring, a key step in the formation of compounds like 2-thiolhistidine (B88347). bu.edu Enzymes such as the non-heme iron enzyme OvoA are crucial in ovothiol biosynthesis, catalyzing an oxidative coupling between histidine and cysteine. bu.edu Similarly, the enzyme EgtB is a key player in ergothioneine (B1671048) biosynthesis. mdpi.com Recombinant versions of these enzymes are often produced and purified for use in in vitro reconstitution assays. bu.edu In these experiments, the enzyme is combined with its substrates (e.g., histidine and a sulfur source) and necessary cofactors, and the reaction progress is monitored over time. bu.edunih.gov
Techniques to monitor enzyme activity include:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the substrates and products, allowing for the determination of reaction rates.
Spectroscopic Assays: Changes in absorbance or fluorescence upon product formation can be monitored continuously. nih.govsigmaaldrich.com For instance, fluorescent probes can be used to measure the activity of related enzymes like phosphatases. nih.gov
Mass Spectrometry (MS): MS is used to identify and confirm the structure of the enzymatic products and intermediates, providing crucial mechanistic insights. mdpi.com
Mechanistic studies often involve using substrate analogs to probe the enzyme's active site and reaction pathway. bu.edu For example, quantum mechanics (QM) and quantum mechanics/molecular mechanics (QM/MM) calculations have been used to model the transition states and energy profiles of the reactions catalyzed by enzymes like EgtB, providing a theoretical framework for the experimental observations. mdpi.com These computational studies help to elucidate complex mechanisms, such as whether C-S bond formation precedes sulfur oxidation. mdpi.com
| Enzyme | Organism Type | Function | Assay Methods | Key Findings from In Vitro Studies |
|---|---|---|---|---|
| OvoA | Bacteria, Eukaryotes | Catalyzes oxidative coupling of histidine and cysteine in ovothiol biosynthesis. bu.edu | HPLC, Mass Spectrometry, Substrate Analogs | Confirmed to be a non-heme iron enzyme; C-S bond formation precedes sulfur oxidation. bu.edumdpi.com |
| EgtB | Aerobic Bacteria, Fungi | Catalyzes O2-dependent sulfurization of trimethylhistidine in ergothioneine biosynthesis. mdpi.comresearchgate.net | HPLC, Mass Spectrometry, QM/MM Calculations | Elucidated a multi-step reaction mechanism involving distinct transition states. mdpi.com |
| EanB | Anaerobic Bacteria, Archaea | Catalyzes O2-independent sulfur transfer from polysulfides to hercynine (B1221785). mdpi.com | HPLC, Isotope Labeling | Demonstrated an alternative, anaerobic pathway for ergothioneine synthesis. mdpi.com |
| MES (Metallopterin-dependent Ergothioneine Synthase) | Anaerobic Bacteria, Archaea | Uses cysteine as a sulfur donor for ergothioneine synthesis via a metallopterin cofactor. researchgate.net | LC/MS, Recombinant Expression | Identified a third, distinct evolutionary pathway for ergothioneine biosynthesis. researchgate.net |
Cell Culture Models for Investigating Thiolhistidine Cellular Uptake and Metabolism
Cell culture models are indispensable for studying how thiolhistidines are transported into cells and subsequently metabolized. frontiersin.org These in vitro systems, which range from simple monolayers of a single cell type to complex 3D co-cultures, bridge the gap between biochemical assays and whole-organism studies. frontiersin.orgresearchgate.net
A variety of cell lines have been employed to investigate the cellular transport of ergothioneine, a well-studied thiolhistidine. These include:
HeLa cells: Used in knockdown experiments to confirm the role of the OCTN1 transporter. alzdiscovery.org
PC-12 cells: A neuronal cell line used to study the neuroprotective effects of ergothioneine against induced apoptosis. alzdiscovery.org
Caco-2 cells: A human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, widely used as a model for intestinal absorption of nutrients. researchgate.net
Mouse Neural Progenitor Cells (NPCs): Used to demonstrate that ergothioneine uptake via the OCTN1 transporter promotes neuronal differentiation. alzdiscovery.orgalzdiscovery.org
Endothelial cells: Utilized to show that ergothioneine can protect against high-glucose-induced cytotoxicity and senescence. frontiersin.org
The primary transporter responsible for the uptake of ergothioneine is the organic cation/carnitine transporter 1 (OCTN1), encoded by the SLC22A4 gene. alzdiscovery.orgalzdiscovery.org Cell culture studies have been pivotal in characterizing this transporter. Experiments typically involve incubating the cells with the thiolhistidine compound and measuring its intracellular concentration over time. Knockdown of the SLC22A4 gene using RNA interference (RNAi) in HeLa cells, for instance, resulted in reduced ergothioneine uptake and increased susceptibility to oxidative stress, confirming the transporter's role. alzdiscovery.orgalzdiscovery.org
Metabolism within the cell can be tracked by analyzing cell lysates for the parent compound and potential metabolites. For example, studies suggest ergothioneine is minimally metabolized, with possible degradation to hercynine and free sulfate (B86663). alzdiscovery.orgalzdiscovery.org Cell culture models also allow researchers to assess the functional consequences of thiolhistidine uptake, such as protection against oxidative damage from agents like hydrogen peroxide (H₂O₂) or the reduction of reactive oxygen species (ROS). alzdiscovery.orgfrontiersin.org
| Cell Model | Focus of Study | Key Findings |
|---|---|---|
| HeLa Cells | Transporter identification | RNAi knockdown of OCTN1 reduced ergothioneine uptake and increased sensitivity to H₂O₂-mediated toxicity. alzdiscovery.orgalzdiscovery.org |
| PC-12 Cells | Neuroprotection | Ergothioneine treatment protected against Aβ-induced apoptosis by suppressing peroxynitrite formation. alzdiscovery.org |
| Mouse Neural Progenitor Cells | Cell differentiation | Uptake of ergothioneine via OCTN1 suppressed proliferation and promoted neuronal differentiation. alzdiscovery.orgnih.gov |
| Human Endothelial Cells | Cytoprotection | Ergothioneine protected against high-glucose-induced cytotoxicity and senescence. frontiersin.org |
| Caco-2 Cells | Intestinal absorption | Established as a standard model to study the transport of water-soluble nutrients across the intestinal epithelium. researchgate.net |
Genetic Knockout/Knockdown and Overexpression Models for Thiolhistidine Pathway Analysis
To understand the physiological importance of a gene or pathway, researchers often turn to genetic manipulation in model organisms or cell lines. criver.com These techniques involve either removing (knockout), reducing (knockdown), or increasing (overexpression) the expression of a specific gene. criver.comzeclinics.commdpi.com
Knockout/Knockdown Models: Gene knockout models, particularly in mice, are powerful tools for studying gene function in vivo. criver.com For instance, OCTN1 knockout mice have been created and show a lower tolerance to oxidative stress, such as in models of intestinal ischemic injury, highlighting the cytoprotective role of the transporter and its likely substrate, ergothioneine. alzdiscovery.org Similarly, knocking out genes essential for histidine biosynthesis in the model plant Arabidopsis has been shown to be lethal to the embryo, demonstrating the critical role of this amino acid precursor throughout the life cycle. nih.gov In cell culture, RNA interference (RNAi) is a common method for transiently knocking down gene expression to study the resulting phenotype. alzdiscovery.org
Overexpression Models: Conversely, overexpression models are used to study the effects of increased protein levels. mdpi.com This can be done to increase the production of a metabolite or to assess the protective capacity of an enzyme or transporter. For example, overexpressing enzymes in the squalene (B77637) biosynthesis pathway in cyanobacteria led to significantly increased production titers, a strategy that could be applied to thiolhistidine pathways. frontiersin.org In cell models of Parkinson's disease, overexpressing the antioxidant enzyme thioredoxin reductase 1 (TR1) was shown to be neuroprotective, reducing inflammation and cell death. mednexus.org Such models could be used to test if overexpressing thiolhistidine biosynthetic enzymes or the OCTN1 transporter could confer enhanced protection against cellular stress.
| Model Type | Gene/Target | Model System | Key Outcome/Observation |
|---|---|---|---|
| Knockout (Constitutive) | OCTN1 (SLC22A4) | Mice | Lower tolerance to oxidative stress and decreased survival in an intestinal ischemic injury model. alzdiscovery.org |
| Knockdown (RNAi) | OCTN1 (SLC22A4) | HeLa Cells | Reduced ergothioneine uptake, increased protein carbonylation and lipid peroxidation upon H₂O₂ challenge. alzdiscovery.orgalzdiscovery.org |
| Knockout | Histidine Decarboxylase (Hdc) | Mice | Used as a model to study the role of histamine (B1213489) dysregulation in Tourette syndrome. nih.gov |
| Overexpression | Squalene Synthase (sqs) | Synechocystis sp. | Significantly increased production of squalene, a terpenoid precursor. frontiersin.org |
| Overexpression | Thioredoxin Reductase 1 (TR1) | Mouse and N2a Cell Models of Parkinson's Disease | Conferred neuroprotection by reducing oxidative stress, apoptosis, and inflammation. mednexus.org |
Application of Isotopic Labeling Techniques (e.g., ¹³C, ¹⁵N, ³⁴S) in Thiolhistidine Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions within a cell. nih.govnih.gov It relies on the use of stable, non-radioactive isotopes to trace the path of atoms through metabolic pathways. frontiersin.orgcreative-proteomics.com By supplying cells with a substrate labeled with a heavy isotope (e.g., ¹³C-glucose or ¹⁵N-histidine), researchers can track the incorporation of the label into downstream metabolites. mpg.dethermofisher.com
In the context of thiolhistidine biosynthesis, stable isotope labeling has been crucial for elucidating the origin of the molecule's constituent atoms. nih.gov Early labeling studies established that in the biosynthesis of ergothioneine, the three methyl groups are derived from methionine, while the two nitrogen atoms of the imidazole ring are retained from histidine. mdpi.comnih.gov Cysteine has been identified as the primary sulfur donor. nih.gov
The general workflow for an isotopic labeling experiment is as follows:
Labeling: Cells or organisms are grown in a medium where a standard nutrient is replaced by its isotopically labeled counterpart (e.g., ¹⁵NH₄Cl as the sole nitrogen source). nih.govresearchgate.net
Sampling and Extraction: After a period of growth, metabolites are extracted from the cells.
Analysis: The extracted metabolites are analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org These techniques can distinguish between the unlabeled (light) and labeled (heavy) versions of a molecule based on their mass difference. thermofisher.com
Flux Calculation: The measured isotopic labeling patterns in the final products and intermediates are used in computational models to calculate the relative contributions of different pathways to the production of the metabolite of interest. nih.govnih.gov
This approach allows for a detailed mapping of metabolic networks and can reveal which pathways are most active under different conditions. frontiersin.org For instance, ³⁴S-labeling can be used to specifically track sulfur metabolism, which is directly relevant for thiolhistidine synthesis. nih.gov
| Isotope | Labeled Precursor | Model System | Analytical Technique | Key Finding |
|---|---|---|---|---|
| ¹⁴C | [methyl-¹⁴C]Methionine | Neurospora crassa | Radioactivity Counting | Established that all three N-methyl groups of ergothioneine derive from methionine. nih.gov |
| ³⁵S | [³⁵S]Methionine | Neurospora crassa | Radioactivity Counting | Proposed cysteine as the likely direct sulfur source, with methionine involved in the sulfur pathway. nih.gov |
| ¹⁵N | ¹⁵N-Histidine | General (plants, microbes) | Mass Spectrometry | Confirmed that the imidazole ring nitrogens from histidine are retained in ergothioneine. nih.govfrontiersin.org |
| ¹³C | ¹³C-Histidine | General (microbes) | Mass Spectrometry | Used to trace the carbon backbone from histidine to ergothioneine. acs.org |
| ³⁴S | ³⁴S-Sulfate | Pseudomonas fluorescens | Mass Spectrometry | Demonstrated a method (SULAQ34) for quantifying proteomic changes by tracking sulfur-containing amino acids. nih.gov |
Future Directions and Emerging Research Avenues for D 2 Thiolhistidine
Unexplored Biological Roles and Mechanistic Hypotheses of D-2-Thiolhistidine
While research into this compound is still in its nascent stages compared to its well-studied counterpart, L-ergothioneine, several promising biological roles and mechanistic hypotheses are emerging. The primary focus has been on its antioxidant and cytoprotective capabilities, largely inferred from the properties of the related 2-thiol-imidazole scaffold. researchgate.netchemrxiv.org
Future research will likely pivot towards elucidating specific, and potentially unique, biological functions of the D-isomeric form. Key unexplored areas include:
Stereospecific Interactions: A central question is whether the D-configuration of 2-thiolhistidine (B88347) confers biological activities distinct from the L-form or from L-ergothioneine. Investigations into its interactions with chiral biological molecules like enzymes, receptors, and transporters are critical. While D-histidine has been shown to be a substrate for some enzymes, it can also act as an inhibitor for others, suggesting that this compound might exhibit unique modulatory effects on metabolic pathways. nih.govacs.org
Role in Peptide-Based Therapeutics: A significant area of opportunity lies in the incorporation of this compound into peptides. nih.gov Substituting standard amino acids with this compound could create peptides with enhanced stability against enzymatic degradation, novel conformational structures, and potent biological activities. Research has shown that substituting histidine with 2-thiohistidine imparts strong antioxidant, radical scavenging, and copper-binding properties to peptides. nih.govresearchgate.net The D-isomer could further enhance these properties or introduce new ones.
Mechanisms of Oxidative Stress Resistance: The thione group of 2-thiolhistidine is a powerful scavenger of reactive oxygen species (ROS). nih.govresearchgate.net Mechanistic hypotheses suggest it can directly quench radicals like hydroxyl radicals and participate in metal chelation, particularly with redox-active metals such as copper, thereby preventing the generation of ROS. nih.govresearchgate.net Future studies need to explore the precise mechanisms, including the potential for redox cycling and interaction with cellular antioxidant networks, such as the glutathione (B108866) and thioredoxin systems. scivisionpub.com It is hypothesized that, like ergothioneine (B1671048), it may form stable, redox-inactive complexes with metal ions. researchgate.net
Cellular Signaling and Gene Regulation: Beyond direct antioxidant action, an intriguing hypothesis is that this compound may function as a signaling molecule. Oxidative modification of its thiol group could trigger specific cellular responses or modulate the activity of redox-sensitive transcription factors. This could influence gene expression related to stress response, inflammation, and cell survival, areas that remain largely unexplored.
Development of Novel Methodologies for this compound Detection and Imaging
A significant bottleneck in understanding the biological roles of this compound is the lack of specific and sensitive analytical methods for its detection and quantification in complex biological matrices. The development of novel methodologies is a critical future direction.
Current analytical techniques for related sulfur-containing amino acids often rely on ion-exchange chromatography followed by reaction with ninhydrin (B49086) or mass spectrometry. sci-hub.se However, these methods may lack the specificity required to distinguish this compound from its L-isomer or other similar compounds.
Future research should focus on:
Chiral Chromatography-Mass Spectrometry: The development of robust liquid chromatography-mass spectrometry (LC-MS) methods using chiral columns is paramount. This would enable the separation and specific quantification of this compound, allowing researchers to track its metabolic fate and distribution in biological systems. High-resolution mass spectrometry has already been successfully used to quantify ergothioneine in cell lysates. acs.org
Fluorescent Probes and Biosensors: Designing and synthesizing novel fluorescent probes that react selectively with the 2-thiol-imidazole moiety could enable real-time imaging of this compound in living cells. Such tools would be invaluable for understanding its subcellular localization and dynamic changes in response to stimuli like oxidative stress.
Imaging Mass Spectrometry: Advanced imaging techniques like MALDI imaging mass spectrometry could be adapted to map the spatial distribution of this compound within tissues, providing insights into its accumulation in specific organs or disease sites without the need for labeling.
Single-Molecule Imaging: The use of 2-thiolhistidine as a photostabilizing agent in single-molecule fluorescence imaging highlights its unique chemical properties. chemrxiv.orgchemrxiv.org This opens a dual opportunity: not only to use it as a tool to improve imaging techniques but also to develop imaging-based assays to study its own interactions and reactions at the single-molecule level.
| Methodology | Principle | Potential Application for this compound | Key Advantage |
|---|---|---|---|
| Chiral LC-MS/MS | Separation of stereoisomers on a chiral stationary phase followed by sensitive and specific detection by tandem mass spectrometry. | Accurate quantification in plasma, tissues, and cell extracts. | High specificity and sensitivity; distinguishes between D and L isomers. |
| Fluorescent Biosensors | A molecule that exhibits a change in fluorescence upon selectively binding to the target analyte. | Real-time imaging of subcellular localization and concentration changes in living cells. | Provides dynamic spatial and temporal information. |
| MALDI Imaging | Matrix-assisted laser desorption/ionization mass spectrometry to visualize the spatial distribution of molecules in tissue sections. | Mapping the distribution of this compound in different organs or within a tumor microenvironment. | Label-free spatial analysis in a native tissue context. |
| Ninhydrin Reaction | Colorimetric reaction used for the analysis of amino acids separated by ion-exchange chromatography. sci-hub.se | General quantification of total 2-thiolhistidine content. sci-hub.se | Established method for amino acid analysis. |
Integration of this compound Research with Systems Biology and Omics Approaches
To move beyond a reductionist view and understand the full biological impact of this compound, its study must be integrated with systems-level approaches. nih.gov Multi-omics strategies—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic picture of the cellular pathways and networks modulated by this compound. nih.govmdpi.com
Key research integrations include:
Metabolomics: Untargeted metabolomics can reveal global changes in the cellular metabolome following exposure to this compound. This could identify metabolic pathways that are significantly perturbed, pointing to its mechanism of action. For example, alterations in pathways related to oxidative stress, energy metabolism, or amino acid synthesis would provide crucial clues.
Proteomics: Affinity purification-mass spectrometry (AP-MS) could identify proteins that directly bind to this compound or its derivatives. Furthermore, quantitative proteomics can identify changes in protein expression or post-translational modifications (e.g., oxidative modifications) that are dependent on the presence of this compound, revealing its downstream targets and effects on cellular signaling.
Transcriptomics: RNA sequencing (RNA-Seq) can be employed to determine how this compound alters the gene expression profile of cells. This could uncover regulatory networks and transcription factors that are responsive to the compound, linking it to specific cellular programs like cytoprotection or anti-inflammatory responses.
Multi-omics Integration: The true power lies in integrating these datasets. nih.govfrontlinegenomics.com For instance, correlating transcriptomic changes with proteomic and metabolomic data can build comprehensive models of how this compound influences cellular physiology. This approach can help generate new hypotheses and identify key regulatory nodes and pathways that would be missed by single-omic analyses. metabolon.com Such a model has been proposed for discovering drug targets in complex diseases. nih.gov
Challenges and Opportunities in this compound Research
The path forward for this compound research is paved with both significant challenges and compelling opportunities. Addressing these challenges will be key to unlocking the full potential of this intriguing molecule.
Challenges:
Synthesis and Availability: The synthesis of enantiomerically pure this compound can be complex and costly, limiting its availability for widespread research. While new, more efficient synthetic routes are being developed, including protecting-group-free approaches, accessibility remains a hurdle. researchgate.netresearchgate.net
Biological Specificity: Distinguishing the specific biological effects of this compound from those of the more common L-ergothioneine is a major challenge. The existence of a specific transporter for ergothioneine raises questions about how this compound is taken up by cells and whether it competes with or complements ergothioneine's functions. researchgate.net
Lack of Dedicated Tools: As highlighted, the scarcity of specific antibodies, molecular probes, and standardized analytical methods for this compound hinders progress.
Understanding Metabolism: The metabolic fate of this compound in vivo is completely unknown. It is unclear if it is stable, metabolized into other compounds, or rapidly excreted.
Opportunities:
Novel Bioactive Peptides: The ability to incorporate this compound into peptides offers a vast opportunity to create a new generation of therapeutic peptides with enhanced stability, antioxidant efficacy, and metal-chelating properties. nih.govresearchgate.net
Therapeutic Potential: Drawing parallels with ergothioneine and ovothiols, this compound holds promise as a cytoprotective agent in conditions associated with high oxidative stress, such as neurodegenerative diseases, inflammatory disorders, and ischemia-reperfusion injury. nih.govresearchgate.net
Chemical Biology Probe: The unique properties of the 2-thiol-imidazole group make this compound a valuable tool for probing redox biology and metal ion homeostasis in living systems.
Biomimetic Catalysis: The chemical reactivity of this compound, particularly its interactions with metal ions, could inspire the design of novel biomimetic catalysts for various chemical transformations.
| Aspect | Challenges | Opportunities |
|---|---|---|
| Chemistry & Availability | Complex, costly synthesis; limited commercial availability. researchgate.netresearchgate.net | Development of novel, efficient synthetic methods; use as a unique chemical building block. nih.gov |
| Biology & Specificity | Differentiating its role from L-ergothioneine; unknown cellular uptake and metabolic pathways. researchgate.net | Exploring unique stereospecific interactions; potential as a stable, potent cytoprotectant. nih.gov |
| Methodology | Lack of specific antibodies, probes, and validated analytical methods. mdpi.com | Driving innovation in analytical chemistry and cell imaging to create new research tools. chemrxiv.org |
| Therapeutic Application | Unknown in vivo behavior and potential off-target effects. | Designing novel peptides with enhanced therapeutic properties; targeting oxidative stress-related diseases. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes and characterization methods for D-2-thiolhistidine?
- Methodological Answer : The synthesis of this compound typically involves protecting-group strategies for the histidine backbone, followed by thiolation using reagents like phosphorus pentasulfide or thioacetic acid. Post-synthesis, characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., H and C spectra) and mass spectrometry (MS) for molecular weight validation. Purity must be assessed via high-performance liquid chromatography (HPLC) with UV or fluorescence detection . For novel derivatives, elemental analysis is recommended to confirm stoichiometry .
Q. What analytical techniques are critical for verifying the structural integrity of this compound in protein-modification studies?
- Methodological Answer : Circular dichroism (CD) spectroscopy and X-ray crystallography are essential for confirming conformational changes in proteins post-modification. Thiol-specific assays (e.g., Ellman’s reagent) quantify free thiol groups, while tandem MS/MS identifies modification sites on peptides. For dynamic studies, stopped-flow kinetics or surface plasmon resonance (SPR) can monitor binding affinity changes .
Q. How does this compound compare to other thiol-containing amino acids in redox-active applications?
- Methodological Answer : Comparative studies should measure redox potentials via cyclic voltammetry and assess reactivity under controlled pH and temperature. Thiol-disulfide exchange kinetics can be quantified using HPLC or fluorometric assays. Computational modeling (e.g., density functional theory) may predict thermodynamic stability differences between this compound and analogs like cysteine .
Advanced Research Questions
Q. How can researchers design experiments to isolate the functional outcomes of this compound modifications in complex biological systems?
- Methodological Answer : Use site-directed mutagenesis to replace endogenous thiol residues with this compound in model proteins (e.g., thioredoxin). Employ knock-out/knock-in cellular models to study phenotypic effects. Pair this with multi-omics approaches (proteomics, metabolomics) to map system-wide impacts. Controls must include unmodified proteins and scrambled sequences to rule out nonspecific effects .
Q. What strategies resolve contradictions in reported redox activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., buffer composition, oxygen levels). Replicate studies under inert atmospheres (argon/glovebox) to minimize oxidation artifacts. Validate findings using orthogonal methods: e.g., compare electrochemical data with enzymatic activity assays. Meta-analyses of existing literature should standardize reporting metrics (e.g., half-life, IC) .
Q. How can computational modeling guide the optimization of this compound for targeted protein interactions?
- Methodological Answer : Molecular dynamics (MD) simulations can predict binding modes and residence times in silico. Dock this compound into protein active sites (e.g., using AutoDock Vina) and validate with free-energy perturbation calculations. Experimental validation via isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) is critical to confirm computational predictions .
Q. What experimental frameworks ensure reproducibility in this compound synthesis and application?
- Methodological Answer : Detailed protocols must specify reaction scales, solvent purity, and purification methods (e.g., column chromatography gradients). For biological studies, report cell lines, passage numbers, and assay normalization methods. Open-source platforms like Zenodo or Figshare can archive raw spectra and datasets .
Data Contradiction and Validation
Q. How should researchers address variability in this compound stability across pH ranges?
- Methodological Answer : Conduct accelerated stability studies under controlled pH (2–12) and temperatures (4–37°C). Monitor degradation via HPLC and identify byproducts using LC-MS. Compare results with Arrhenius equation predictions to extrapolate shelf-life. Cross-validate with independent labs using harmonized protocols .
Q. What comparative approaches validate the specificity of this compound in enzyme inhibition assays?
- Methodological Answer : Use competitive inhibition assays with increasing concentrations of native substrates or cofactors. Employ fluorescence polarization to distinguish specific binding from nonspecific interactions. Structural analogs (e.g., D-2-selenohistidine) serve as negative controls. Cross-reference with CRISPR-edited enzyme variants lacking target residues .
Key Methodological Considerations
- Experimental Design : Prioritize hypothesis-driven workflows with predefined success criteria (e.g., ≥95% purity, IC ≤ 1 µM).
- Data Reporting : Include error margins, statistical tests (e.g., ANOVA), and raw data in supplementary materials .
- Ethical Compliance : For studies involving biological systems, adhere to institutional review protocols for data integrity and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
